molecular formula C22H24N4O3 B2428964 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894032-85-0

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2428964
CAS No.: 894032-85-0
M. Wt: 392.459
InChI Key: OFRZSYOUKBLXPP-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the ethyl linker and subsequent coupling with the methoxyphenyl-pyrrolidinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group in the pyrrolidinone ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the pyrrolidinone ring can produce hydroxypyrrolidine derivatives.

Scientific Research Applications

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(1H-indol-1-yl)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methoxy group on the phenyl ring.

    1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a chlorine substituent instead of a methoxy group.

    1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a hydroxyl group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring in 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can significantly influence its chemical reactivity, biological activity, and overall properties compared to similar compounds

Properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-19-8-6-18(7-9-19)26-15-17(14-21(26)27)24-22(28)23-11-13-25-12-10-16-4-2-3-5-20(16)25/h2-10,12,17H,11,13-15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRZSYOUKBLXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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